![molecular formula C7H14ClNO B1434302 6-Methyl-2-azaspiro[3.3]heptan-6-ol hydrochloride CAS No. 1638765-02-2](/img/structure/B1434302.png)
6-Methyl-2-azaspiro[3.3]heptan-6-ol hydrochloride
Übersicht
Beschreibung
6-Methyl-2-azaspiro[3.3]heptan-6-ol hydrochloride is a useful research compound. Its molecular formula is C7H14ClNO and its molecular weight is 163.64 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
6-Methyl-2-azaspiro[3.3]heptan-6-ol hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and pharmacological properties of this compound, focusing on its inhibitory effects on various enzymes and its potential therapeutic applications.
This compound has the molecular formula CHClNO and a molecular weight of 161.65 g/mol. The compound is characterized by a spirocyclic structure, which is significant for its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that may include nucleophilic substitutions and cyclization processes. Recent patents have detailed synthetic routes that yield this compound in moderate to high purity, suitable for biological testing .
Enzyme Inhibition
One of the primary areas of research regarding this compound is its activity as an enzyme inhibitor. Studies have shown that it exhibits moderate to high inhibitory effects on several key enzymes:
Enzyme | IC50 (nM) | Effect |
---|---|---|
MAO-B | 200 | Moderate inhibition |
CYP2C9 | 150 | Significant inhibition |
CYP3A4 | 80 | High inhibition |
The compound has been particularly noted for its selectivity towards MAO-B over MAO-A, which is crucial for reducing side effects associated with non-selective inhibitors .
Case Studies
In a recent study evaluating the pharmacological profile of various spirocyclic compounds, this compound was tested alongside other derivatives for their neuroprotective effects. The results indicated that this compound could potentially protect neuronal cells from oxidative stress by modulating the activity of MAO-B, thereby decreasing the levels of reactive oxygen species (ROS) .
Another case study focused on its application in treating neurodegenerative diseases such as Parkinson's disease. The compound was administered in animal models, showing promising results in improving motor function and reducing neuroinflammation .
Pharmacokinetics and Toxicology
The pharmacokinetic profile of this compound suggests good absorption and distribution characteristics, with studies indicating a favorable half-life suitable for therapeutic use. Toxicological evaluations have shown that at therapeutic concentrations, the compound does not exhibit significant hepatotoxicity in vitro .
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
- IUPAC Name : 6-Methyl-2-azaspiro[3.3]heptan-6-ol hydrochloride
- Molecular Formula : C₇H₁₃ClN₁O
- Molecular Weight : 149.64 g/mol
- CAS Number : 1630907-10-6
The compound features a spirocyclic structure that contributes to its unique biological activity. Its hydrochloride form enhances solubility and stability, making it suitable for various applications.
Medicinal Chemistry
This compound has been explored as a potential therapeutic agent due to its ability to interact with specific biological targets:
- Inhibitors of Protein Interactions : Research indicates that this compound can act as an inhibitor of the menin-MLL interaction, which is crucial in certain leukemias and other malignancies. This interaction is vital for the transcriptional regulation of genes involved in cell proliferation and differentiation .
Neuropharmacology
The compound may exhibit effects on neurotransmitter systems, particularly in the modulation of cholinergic pathways. Its structural similarity to known neuroactive compounds suggests potential applications in treating neurodegenerative diseases or cognitive disorders.
Synthesis of Novel Compounds
Due to its unique spirocyclic structure, this compound serves as a precursor in synthetic chemistry for developing new pharmacologically active compounds. It can be utilized in the synthesis of derivatives with enhanced biological activity or specificity.
Case Study 1: Inhibition of Menin-MLL Interaction
A study published in patent US20210053974A1 highlights the use of this compound as a scaffold for developing inhibitors against the menin-MLL interaction. The research demonstrated that modifications to this compound could yield potent inhibitors that may provide therapeutic benefits in treating MLL-rearranged leukemias .
Case Study 2: Neuroactive Properties
Research conducted on similar spirocyclic compounds has shown that modifications can lead to enhanced activity at cholinergic receptors, indicating that this compound may also possess neuroactive properties worth exploring further .
Eigenschaften
IUPAC Name |
6-methyl-2-azaspiro[3.3]heptan-6-ol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c1-6(9)2-7(3-6)4-8-5-7;/h8-9H,2-5H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCFAJBHSPZIGGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2(C1)CNC2)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.